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Introduction

Salvianolic acids, a class of polyphenolic compounds predominantly isolated from the roots and
rhizomes of Salvia miltiorrhiza Bunge (Danshen), have garnered significant attention within the
scientific community. Their diverse and potent pharmacological activities, including antioxidant,
anti-inflammatory, and cardioprotective effects, underscore their potential as therapeutic
agents. The precise structural elucidation of these complex molecules is paramount for
understanding their mechanism of action and for quality control in drug development. Nuclear
Magnetic Resonance (NMR) spectroscopy, particularly *H and 3C NMR, serves as a
cornerstone technique for the unambiguous identification and characterization of these natural
products.

This document provides a detailed overview of the *H and 3C NMR spectral data for
Salvianolic acid H, a member of this important class of compounds. The information
presented herein is intended to serve as a valuable resource for researchers engaged in the
isolation, identification, and quantitative analysis of salvianolic acids.

Chemical Structure of Salvianolic Acid H
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Despite a comprehensive search of available chemical databases and scientific literature, a
definitive chemical structure for a compound uniquely identified as "Salvianolic acid H" could
not be located. The family of salvianolic acids consists of numerous well-characterized
members, such as Salvianolic acid A, B, C, D, G, K, and L, each with a distinct and established
chemical structure. It is possible that "Salvianolic acid H' may be a less common synonym for
one of these known compounds, a novel but not yet widely reported structure, or a misnomer.

Without a confirmed chemical structure, the assignment of *H and *3C NMR spectral data is not
possible. The subsequent sections on spectral data and experimental protocols are therefore
presented as a general template that would be populated once the definitive structure of
Salvianolic acid H is established.

'H NMR Spectral Data for Salvianolic Acid H

A comprehensive table summarizing the *H NMR spectral data would be presented here upon
identification of the chemical structure. The table would include the following details for each
proton signal:

Proton Assignment: The specific proton in the molecule corresponding to the signal.

Chemical Shift (&) in ppm: The position of the signal in the NMR spectrum.

Multiplicity: The splitting pattern of the signal (e.qg., s for singlet, d for doublet, t for triplet, q
for quartet, m for multiplet).

Coupling Constant (J) in Hz: A measure of the interaction between neighboring protons.

Table 1: 1H NMR Spectral Data of Salvianolic Acid H (Structure Dependent)

] Chemical Shift (5, o Coupling Constant
Proton Assignment Multiplicity
ppm) (3, Hz)
Data Unavailable Data Unavailable Data Unavailable Data Unavailable

3C NMR Spectral Data for Salvianolic Acid H
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Similarly, a detailed table for the 13C NMR spectral data would be provided once the structure is
known. This table would list:

o Carbon Assignment: The specific carbon atom in the molecule.
e Chemical Shift (d) in ppm: The position of the carbon signal in the spectrum.

Table 2: 3C NMR Spectral Data of Salvianolic Acid H (Structure Dependent)

Carbon Assignment Chemical Shift (6, ppm)

Data Unavailable Data Unavailable

Experimental Protocols

The following section outlines a standardized protocol for the acquisition of *H and 3C NMR
spectra of a salvianolic acid.

4.1. Sample Preparation

o Dissolution: Accurately weigh approximately 5-10 mg of the isolated and purified Salvianolic
acid H.

o Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., 0.5 mL of
methanol-ds (CD30OD), dimethyl sulfoxide-de (DMSO-ds), or acetone-de). The choice of
solvent is critical and should be based on the solubility of the compound and the desired
resolution of the spectra.

« Internal Standard (Optional): For precise chemical shift referencing, a small amount of an
internal standard, such as tetramethylsilane (TMS), can be added.

o Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. NMR Spectrometer and Parameters
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« Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance
[11 500 MHz spectrometer (or equivalent) equipped with a cryoprobe for enhanced sensitivity.

e 'H NMR Acquisition:

o Frequency: 500 MHz

[¢]

Pulse Program: A standard single-pulse experiment (e.g., 'zg30").

o

Number of Scans: 16-64 scans, depending on the sample concentration.

[e]

Relaxation Delay: 1-2 seconds.

o

Acquisition Time: 2-3 seconds.
o Spectral Width: 0-12 ppm.
e 13C NMR Acquisition:

o Frequency: 125 MHz

o

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30").

Number of Scans: 1024-4096 scans, due to the lower natural abundance of 13C.

[¢]

[e]

Relaxation Delay: 2-5 seconds.

[e]

Spectral Width: 0-200 ppm.

» Data Processing:
o Apply Fourier transformation to the acquired free induction decay (FID).
o Perform phase and baseline corrections.

o Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at
0.00 ppm).
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Workflow for NMR Data Acquisition and Analysis

The logical flow from sample preparation to final data interpretation is crucial for obtaining
reliable spectroscopic information.
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Caption: Workflow for obtaining and analyzing *H and 3C NMR spectral data of Salvianolic
acid H.

Conclusion

While the specific tH and 3C NMR spectral data for a compound definitively named
"Salvianolic acid H" could not be provided due to the absence of an established chemical
structure in the public domain, this document offers a comprehensive framework for the
acquisition and presentation of such data. The provided experimental protocols and workflow
diagram serve as a practical guide for researchers working on the structural characterization of
salvianolic acids and other natural products. The scientific community is encouraged to
contribute to the public knowledge base by publishing detailed structural and spectral data for
any newly isolated compounds to facilitate future research and development.

« To cite this document: BenchChem. [Salvianolic Acid H: Unraveling the Spectroscopic
Fingerprint]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15617817#1h-nmr-and-13c-nmr-spectral-data-for-
salvianolic-acid-h]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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